molecular formula C11H11BrN2O2 B12010488 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B12010488
M. Wt: 283.12 g/mol
InChI Key: TVQKZLSQJFSLJF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a mesoionic sydnone derivative characterized by a 1,2,3-oxadiazolium-5-olate core substituted with a 4-bromo-2-isopropylphenyl group. The bromine atom at the para position and the isopropyl group at the ortho position on the phenyl ring confer unique electronic and steric properties. Sydnones are known for their planar oxadiazole rings and resonance-stabilized structures, which contribute to their stability and reactivity in biological and synthetic contexts .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

3-(4-bromo-2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C11H11BrN2O2/c1-7(2)9-5-8(12)3-4-10(9)14-6-11(15)16-13-14/h3-7H,1-2H3

InChI Key

TVQKZLSQJFSLJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-(2-isopropylphenyl)sydnone with bromine in the presence of sodium acetate and glacial acetic acid. The reaction is carried out under stirring and on an ice bath to control the temperature and ensure the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with molecular targets through its reactive functional groups. The oxadiazole ring can participate in various chemical reactions, leading to the formation of new bonds and the modification of biological molecules. The bromine atom can also facilitate interactions with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₁H₁₁BrN₂O₂ (calculated based on substituents).
  • Substituents : Bromine (electronegative, halogen-bonding capability) and isopropyl (bulky, lipophilic).
  • Mesoionic Nature : Delocalized charge distribution across the oxadiazole ring, enhancing stability .

Substituent Effects on the Phenyl Ring

3-(4-Bromophenyl)sydnone (C₈H₅BrN₂O₂)
  • Structure : Lacks the isopropyl group, with bromine solely at the para position.
  • Properties: Lower molecular weight (241.04 g/mol) compared to the target compound .
  • Applications : Used as a precursor for halogenated intermediates in drug synthesis .
3-(4-Chlorophenyl)-4-formylsydnone (C₉H₆ClN₂O₃)
  • Structure: Chlorine substituent (smaller atomic radius than bromine) and a formyl group on the sydnone ring.
  • Properties :
    • The formyl group enhances electrophilicity, enabling nucleophilic additions.
    • Demonstrated higher cytotoxicity against NCI-H23 lung cancer cells compared to vincristine sulfate .
  • Biological Activity : Formylation increases interaction with cellular targets, highlighting the role of ring modifications .
3-(4-Methoxyphenyl)sydnone (C₉H₈N₂O₃)
  • Structure : Methoxy group at the para position.
  • Crystallography : The oxadiazole and phenyl rings form a dihedral angle of 30.32°, influencing packing via C–H···O hydrogen bonds .
  • Electronic Effects : Methoxy’s electron-donating nature contrasts with bromine’s electron-withdrawing effect, altering charge distribution .

Substituent Effects on the Sydnone Ring

4-Bromoacetyl-3-phenylsydnone (C₁₀H₇BrN₂O₃)
  • Structure: Bromoacetyl group attached to the sydnone ring.
  • Crystallography: Monoclinic packing (space group P2₁/c) with hydrogen bonds stabilizing the lattice .
  • Reactivity : The acetyl group facilitates conjugation, whereas bromine enhances halogen bonding in crystal structures .
3-(p-Tolyl)sydnone Derivatives with Thiosemicarbazone
  • Structure : Thiosemicarbazone substituent at position 3.
  • Biological Activity : Exhibits antimicrobial and anti-inflammatory properties via hydrogen bonding (N–H···S, N–H···O) and π-π stacking .
  • Comparison : The target compound’s isopropyl group may reduce solubility but improve membrane permeability compared to polar thiosemicarbazone derivatives .

Biological Activity

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O2C_{12}H_{12}BrN_3O_2. Its structure features a brominated isopropylphenyl group attached to an oxadiazole moiety, which is pivotal in determining its biological properties.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. A study evaluating various derivatives found that this compound displayed potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can modulate inflammatory pathways. It was shown to reduce the levels of pro-inflammatory cytokines in animal models subjected to induced inflammation. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha250150
IL-6300180
IL-1β200120

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. It exhibited cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC3) cells with IC50 values indicating significant cell growth inhibition.

Cell Line IC50 (µM)
MCF-712.5
PC315.0

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size compared to controls, alongside enhanced apoptosis in tumor cells as evidenced by TUNEL assays.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in inflammatory and proliferative pathways.
  • Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The compound also exhibits antioxidant properties, contributing to its protective effects against oxidative stress-related damage.

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